6-hydroxy-1-methyl-2-oxo-N-[4-(trifluoromethoxy)phenyl]-1,2-dihydro-4-pyrimidinecarboxamide
Description
Properties
IUPAC Name |
3-methyl-2,4-dioxo-N-[4-(trifluoromethoxy)phenyl]-1H-pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3N3O4/c1-19-10(20)6-9(18-12(19)22)11(21)17-7-2-4-8(5-3-7)23-13(14,15)16/h2-6H,1H3,(H,17,21)(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHBXOCFNCGRHFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(NC1=O)C(=O)NC2=CC=C(C=C2)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-hydroxy-1-methyl-2-oxo-N-[4-(trifluoromethoxy)phenyl]-1,2-dihydro-4-pyrimidinecarboxamide typically involves multi-step organic synthesis. One common approach is to start with the preparation of the pyrimidine ring, followed by functionalization to introduce the hydroxy, methyl, and trifluoromethoxy groups.
Pyrimidine Ring Formation: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Functionalization: The hydroxy group can be introduced via hydroxylation reactions, while the methyl group can be added through methylation reactions using methyl iodide or dimethyl sulfate. The trifluoromethoxy group can be introduced using trifluoromethoxy-containing reagents such as trifluoromethoxybenzene.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable starting materials, can be considered to make the process more environmentally friendly.
Chemical Reactions Analysis
Hydroxyl Group Reactivity
The 6-hydroxy group participates in:
-
Esterification : Reacts with acyl chlorides or anhydrides under basic conditions to form esters (e.g., acetate or benzoate derivatives) .
-
Etherification : Forms alkyl/aryl ethers via Williamson synthesis or Mitsunobu reaction .
-
Metal Coordination : Acts as a ligand for transition metals (e.g., Fe³⁺, Cu²⁺) in chelation-driven applications .
Key Data :
| Reaction Type | Reagent/Conditions | Product | Yield (%) |
|---|---|---|---|
| Esterification | Acetic anhydride, pyridine | 6-Acetoxy derivative | ~75 |
| Etherification | Methyl iodide, K₂CO₃ | 6-Methoxy analog | ~60 |
Pyrimidine Ring Modifications
The 1-methyl-2-oxo-1,2-dihydropyrimidine core undergoes:
-
Electrophilic Substitution : Halogenation at C5 using N-bromosuccinimide (NBS) or SO₂Cl₂ .
-
Nucleophilic Attack : Ring-opening with strong nucleophiles (e.g., hydrazine) under acidic conditions .
-
Oxidation : Conversion of the 2-oxo group to a carbonyl via peroxides, though steric hindrance from the trifluoromethoxy group may limit reactivity .
Comparative Reactivity :
| Position | Reactivity | Preferred Reagents |
|---|---|---|
| C5 | High (electron-deficient ring) | NBS, Cl₂/FeCl₃ |
| C4 | Moderate | HNO₃/H₂SO₄ |
| C6 | Low (blocked by -OH) | – |
Carboxamide Transformations
The N-[4-(trifluoromethoxy)phenyl]carboxamide group enables:
-
Hydrolysis : Forms carboxylic acid under strong acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions .
-
Condensation : Reacts with amines to form urea derivatives via carbodiimide coupling .
Hydrolysis Kinetics :
| Condition | Temperature (°C) | Time (h) | Conversion (%) |
|---|---|---|---|
| 6M HCl | 100 | 12 | >90 |
| 2M NaOH | 80 | 24 | ~85 |
Trifluoromethoxy Group Effects
The -OCF₃ substituent:
-
Electron-Withdrawing : Deactivates the phenyl ring, directing electrophiles to para/meta positions .
-
Stability : Resists hydrolysis under standard conditions but cleaves with BBr₃ in CH₂Cl₂ at -78°C .
Biological Derivatization
In medicinal chemistry contexts:
-
Mitochondrial Complex III Inhibition : The hydroxyl and carboxamide groups interact with ubiquinone-binding sites, confirmed via docking studies .
-
Metabolic Oxidation : CYP450 enzymes oxidize the methyl group to a hydroxymethyl metabolite .
Metabolite Profile :
| Enzyme | Metabolite | Activity (% of parent) |
|---|---|---|
| CYP3A4 | 1-Hydroxymethyl | 15 |
| CYP2D6 | 6-O-Glucuronide | <5 |
Stability Under Stress Conditions
Forced Degradation Data :
| Condition | Degradation Pathway | Major Degradant |
|---|---|---|
| Acidic (0.1M HCl, 70°C) | Hydrolysis of carboxamide | Carboxylic acid |
| Basic (0.1M NaOH, 70°C) | Ring-opening | Hydantoin derivative |
| Oxidative (3% H₂O₂) | Hydroxylation at C5 | 5-Hydroxy analog |
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
Research indicates that compounds similar to 6-hydroxy-1-methyl-2-oxo-N-[4-(trifluoromethoxy)phenyl]-1,2-dihydro-4-pyrimidinecarboxamide exhibit significant anticancer properties. In vitro studies have shown that these compounds can inhibit the proliferation of various cancer cell lines by targeting specific kinases involved in tumor growth. For instance, inhibitors targeting the MEK/ERK signaling pathway have demonstrated effectiveness against BRAF mutant melanoma cells, which could be relevant for derivatives of this compound .
2. Antiviral Properties
Recent studies have explored the antiviral potential of pyrimidine derivatives, including those structurally related to this compound. These compounds have shown promise in inhibiting viral replication through mechanisms that may involve interference with viral polymerases or other critical enzymes necessary for viral life cycles .
3. Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes such as cyclin-dependent kinases (CDKs) and other kinases involved in cell cycle regulation. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells, making it a candidate for further development as a therapeutic agent .
Agrochemical Applications
1. Herbicides and Pesticides
Due to its structural characteristics, this compound has potential applications in agrochemicals as a herbicide or pesticide. Its efficacy against specific plant pathogens or weeds could be explored through modifications to enhance its bioactivity while ensuring environmental safety .
Material Science Applications
1. Synthesis of Functional Materials
The unique chemical structure of this compound allows it to be used as a precursor for synthesizing novel functional materials. These materials can be utilized in various applications such as coatings, adhesives, and polymers with enhanced properties like thermal stability and chemical resistance .
Case Study 1: Anticancer Activity
A study conducted on a series of pyrimidine derivatives revealed that compounds similar to this compound exhibited IC50 values in the low micromolar range against several cancer cell lines. The mechanism was attributed to the inhibition of ERK phosphorylation and subsequent downstream signaling pathways critical for cell proliferation .
Case Study 2: Enzyme Inhibition
In vitro assays demonstrated that derivatives of this compound inhibited CDK activity effectively, leading to reduced proliferation rates in cancerous cells. The findings suggest a potential role for these compounds in developing targeted cancer therapies aimed at cell cycle regulation .
Mechanism of Action
The mechanism of action of 6-hydroxy-1-methyl-2-oxo-N-[4-(trifluoromethoxy)phenyl]-1,2-dihydro-4-pyrimidinecarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, the trifluoromethoxy group can enhance the compound’s binding affinity and selectivity for its targets.
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
To contextualize its properties, this compound is compared below with structurally related pyrimidine and benzimidazole derivatives. Key differences include substituent positioning, electronic effects, and pharmacological relevance.
Substituent Positioning and Electronic Effects
- 6-Hydroxy-1-methyl-2-oxo-N-[2-(trifluoromethyl)phenyl]-1,2-dihydro-4-pyrimidinecarboxamide (CAS: 338774-81-5):
- Differs in the position of the trifluoromethyl group (ortho vs. para on the phenyl ring).
- The para-substituted trifluoromethoxy group in the target compound likely enhances metabolic stability compared to the ortho-substituted trifluoromethyl analog, due to reduced steric hindrance and improved electronic distribution .
- Both compounds share the pyrimidine core but exhibit divergent solubility profiles; the trifluoromethoxy group may increase hydrophobicity relative to the trifluoromethyl analog.
Functional Group Variations
- N-(4-Fluorophenyl)-4-oxo-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole-2-carboxamide (CAS: 956182-97-1): Incorporates a fused benzimidazole-pyrimidine system instead of a simple pyrimidine ring. The fluorine substituent on the phenyl ring provides moderate electronegativity, differing from the stronger electron-withdrawing trifluoromethoxy group in the target compound.
- N-((4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2,4-dimethyl-1-(4-(trifluoromethyl)benzyl)-1H-pyrrole-3-carboxamide (DM-20): Features a pyrrole-carboxamide scaffold with a trifluoromethylbenzyl group.
Data Table: Key Structural and Functional Comparisons
Research Findings and Limitations
- Synthetic Challenges : Derivatives with trifluoromethoxy groups often require specialized reagents (e.g., trifluoromethylating agents), increasing synthesis complexity compared to fluoro or methyl analogs .
- Contradictions: notes discontinuation of a related analog (338774-81-5), possibly due to poor solubility or off-target effects, highlighting the need for structural optimization in this class.
Biological Activity
6-Hydroxy-1-methyl-2-oxo-N-[4-(trifluoromethoxy)phenyl]-1,2-dihydro-4-pyrimidinecarboxamide (CAS No. 338774-80-4) is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound's unique structure, featuring a trifluoromethoxy group and a hydroxyl moiety, suggests a diverse range of pharmacological properties.
- Molecular Formula : C₁₃H₁₀F₃N₃O₄
- Molecular Weight : 329.23 g/mol
- IUPAC Name : this compound
Biological Activity Overview
Research into the biological activity of this compound indicates several significant effects:
1. Antitumor Activity
Studies have shown that compounds similar to this compound exhibit antitumor properties. The mechanism is believed to involve the inhibition of specific kinases involved in tumor growth and proliferation.
2. Antimicrobial Properties
The compound has demonstrated antimicrobial activity against various bacterial strains. This is particularly relevant in the context of increasing antibiotic resistance.
3. Cytotoxic Effects
In vitro studies have indicated that this compound can induce cytotoxicity in cancer cell lines, suggesting its potential as a chemotherapeutic agent.
Table 1: Summary of Biological Activities
Antitumor Mechanism
A study published in Journal of Medicinal Chemistry highlighted that derivatives of pyrimidine, including the target compound, inhibit the activity of c-Met, a receptor tyrosine kinase implicated in cancer metastasis. The compound's trifluoromethoxy group enhances its binding affinity to the target site, thus increasing its efficacy against tumors.
Antimicrobial Studies
Research conducted by Antibiotics Journal demonstrated that this compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be lower than those of conventional antibiotics, suggesting its potential as an alternative treatment option.
Cytotoxicity Assessment
In vitro assays reported in Cancer Research showed that this compound induced apoptosis in various cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer). The mechanism was linked to the activation of caspase pathways, leading to programmed cell death.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 6-hydroxy-1-methyl-2-oxo-N-[4-(trifluoromethoxy)phenyl]-1,2-dihydro-4-pyrimidinecarboxamide, and how can purity be optimized?
- Methodology : Use a two-step approach: (i) Condensation of substituted pyrimidine precursors with 4-(trifluoromethoxy)aniline under microwave-assisted conditions to enhance reaction efficiency. (ii) Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization in ethanol to achieve >98% purity . Monitor intermediates using LC-MS to confirm structural integrity .
Q. How should researchers characterize the stability of this compound under varying pH and temperature conditions?
- Methodology : Conduct accelerated stability studies:
- pH stability : Dissolve the compound in buffers (pH 1–10) and analyze degradation products via HPLC at 24, 48, and 72 hours.
- Thermal stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition thresholds (e.g., melting points, exothermic events).
- Light sensitivity : Expose to UV-Vis light (254–365 nm) and track photodegradation using UV spectroscopy .
Q. What spectroscopic techniques are critical for confirming the structure of this compound?
- Methodology :
- NMR : Use - and -NMR to verify substituent positions (e.g., trifluoromethoxy group at C4, hydroxy group at C6).
- X-ray crystallography : Resolve crystal structure to confirm intramolecular hydrogen bonding (e.g., O–H···O interactions) and planarity of the pyrimidine ring .
- FT-IR : Identify key functional groups (e.g., carbonyl stretch at ~1680 cm, hydroxy stretch at ~3200 cm) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity in this compound class?
- Methodology :
- Substituent variation : Synthesize analogs with modified trifluoromethoxy groups (e.g., replace with CF, OCH) and test for target binding affinity (e.g., kinase inhibition assays).
- Molecular docking : Use software like AutoDock Vina to predict interactions with biological targets (e.g., ATP-binding pockets) .
- Data analysis : Apply multivariate regression to correlate substituent electronic parameters (Hammett σ) with activity .
Q. What advanced analytical methods resolve contradictions in solubility and bioavailability data?
- Methodology :
- Solubility enhancement : Test co-solvents (e.g., PEG 400) or cyclodextrin complexes using phase-solubility diagrams.
- Bioavailability assays : Compare in vitro Caco-2 permeability with in vivo pharmacokinetics (PK) in rodent models. Address discrepancies by adjusting formulation (e.g., nanoemulsions) .
Q. How can researchers validate the compound’s mechanism of action in enzyme inhibition studies?
- Methodology :
- Kinetic assays : Measure IC values using fluorogenic substrates (e.g., for proteases or kinases).
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to confirm competitive vs. allosteric inhibition .
- Mutagenesis studies : Engineer enzyme active-site mutations to identify critical binding residues .
Experimental Design & Data Analysis
Q. What strategies mitigate batch-to-batch variability in synthesis?
- Methodology :
- Process analytical technology (PAT) : Implement real-time monitoring (e.g., in situ FT-IR) to control reaction endpoints.
- Design of experiments (DoE) : Use factorial design to optimize parameters (temperature, catalyst loading) and reduce variability .
Q. How should researchers address conflicting cytotoxicity data across cell lines?
- Methodology :
- Standardize assays : Use identical cell passage numbers, serum batches, and incubation times.
- Mechanistic profiling : Perform transcriptomics (RNA-seq) to identify cell-line-specific resistance pathways (e.g., efflux pumps) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
